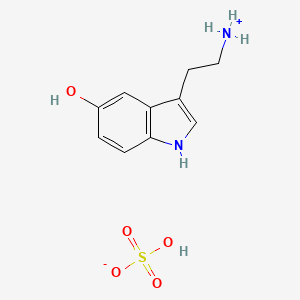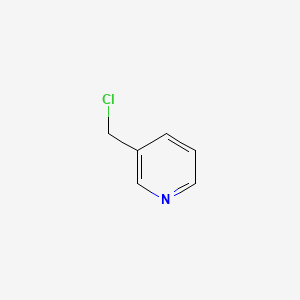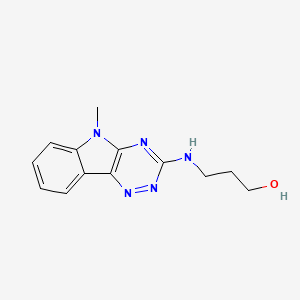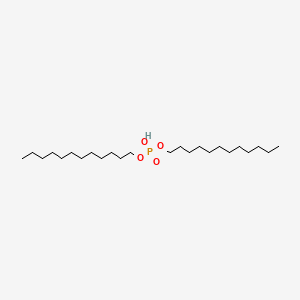
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis-O-phytanyl-sn-glycerol 1-phosphate typically involves the esterification of sn-glycerol 1-phosphate with phytanyl groups. The reaction conditions often include the use of an acid catalyst and an organic solvent to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, utilizing enzymes to catalyze the esterification process. This approach can be more efficient and environmentally friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate can undergo various chemical reactions, including:
Oxidation: The phytanyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of phytanyl alcohols or ketones.
Reduction: Formation of saturated derivatives of the compound.
Substitution: Formation of derivatives with substituted phosphate groups.
Scientific Research Applications
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate has several scientific research applications:
Chemistry: Used as a model compound to study the properties of archaeal lipids and their role in membrane stability.
Biology: Investigated for its role in the unique membrane structures of archaea and their adaptation to extreme environments.
Mechanism of Action
The mechanism of action of 2,3-bis-O-phytanyl-sn-glycerol 1-phosphate involves its incorporation into cell membranes, where it contributes to membrane stability and integrity. The phytanyl groups provide resistance to extreme temperatures and pH levels, making the membranes more robust . The molecular targets include membrane proteins and other lipid components, interacting through hydrophobic and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
2,3-di-O-phytanyl-sn-glycerol: Lacks the phosphate group but shares the phytanyl ester structure.
2,3-bis-O-geranylgeranyl-sn-glycerol 1-phosphate: Contains geranylgeranyl groups instead of phytanyl groups.
Uniqueness
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate is unique due to its specific combination of phytanyl groups and a phosphate moiety, which imparts distinct properties such as enhanced membrane stability and resistance to harsh conditions .
Properties
Molecular Formula |
C43H89O6P |
|---|---|
Molecular Weight |
733.1 g/mol |
IUPAC Name |
[(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] dihydrogen phosphate |
InChI |
InChI=1S/C43H89O6P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-47-33-43(34-49-50(44,45)46)48-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34H2,1-10H3,(H2,44,45,46)/t37-,38-,39-,40-,41-,42-,43+/m1/s1 |
InChI Key |
UKQGAMWGTOTQPC-ALOLAALWSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Isomeric SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)(O)O)OCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















